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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylpyridine

Cat. No.: B1290119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2,3-dimethylpyridine is a versatile heterocyclic building block utilized in organic

synthesis, particularly in the construction of complex molecules with potential biological activity.

Its pyridine core, substituted with a bromine atom at the 4-position and two methyl groups at

the 2- and 3-positions, offers a unique scaffold for the introduction of diverse functionalities.

The bromine atom serves as a key handle for various transition-metal-catalyzed cross-coupling

reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document

provides detailed application notes and generalized protocols for the use of 4-Bromo-2,3-
dimethylpyridine in several key organic transformations.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2,3-dimethylpyridine is

provided below.
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Property Value

CAS Number 259807-91-5

Molecular Formula C₇H₈BrN

Molecular Weight 186.05 g/mol

Appearance Brown needle-like solid

Key Synthetic Applications
4-Bromo-2,3-dimethylpyridine is a valuable precursor for the synthesis of a variety of

substituted pyridines. The primary modes of its application involve palladium-catalyzed cross-

coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig

amination reactions. These transformations allow for the introduction of aryl, alkynyl, and amino

moieties, respectively, at the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-
dimethylpyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an

organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl

and heteroaryl-aryl compounds.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

4-Bromo-2,3-dimethylpyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)
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Procedure:

To an oven-dried Schlenk flask, add 4-Bromo-2,3-dimethylpyridine, the arylboronic acid,

the palladium catalyst, and the base.

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three

times.

Add the degassed solvent via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the

desired 4-aryl-2,3-dimethylpyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)*

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (3)
K₂CO₃

Toluene/

H₂O
90 12 85-95

2

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂ (3)
Na₂CO₃

Dioxane/

H₂O
100 8 80-90

3

3-

Thienylb

oronic

acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 110 16 75-85

*Yields are representative and may vary for 4-Bromo-2,3-dimethylpyridine. Optimization of

reaction conditions is recommended.
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Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,3-
dimethylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide, providing access to substituted alkynes.
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Generalized Experimental Protocol: Sonogashira Coupling

Materials:

4-Bromo-2,3-dimethylpyridine (1.0 equiv)

Terminal alkyne (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

Copper(I) iodide (CuI, 1-5 mol%)

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

To a dry Schlenk flask, add 4-Bromo-2,3-dimethylpyridine, the palladium catalyst, and

CuI.

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

Stir the reaction at room temperature or heat to 40-60 °C.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with an organic solvent and wash with

aqueous ammonium chloride solution.

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1290119?utm_src=pdf-body
https://www.benchchem.com/product/b1290119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Alkyne
Cataly
st
(mol%)

Co-
catalys
t
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)*

1

Phenyla

cetylen

e

Pd(PPh

₃)₂Cl₂

(2)

CuI (1) Et₃N THF RT 6 80-90

2

Trimeth

ylsilylac

etylene

Pd(PPh

₃)₄ (3)
CuI (2) DIPA DMF 50 12 75-85

3

1-

Heptyn

e

PdCl₂(d

ppf)

(2.5)

CuI (5) Et₃N
Dioxan

e
60 8 80-90

*Yields are representative and may vary for 4-Bromo-2,3-dimethylpyridine. Optimization of

reaction conditions is recommended.
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Caption: Catalytic cycle of the Sonogashira coupling.
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Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,3-
dimethylpyridine Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing

for the coupling of aryl halides with a wide range of amines.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

Materials:

4-Bromo-2,3-dimethylpyridine (1.0 equiv)

Amine (1.2 equiv)

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium

precatalyst, ligand, and base.

Add 4-Bromo-2,3-dimethylpyridine and the amine.

Add the degassed solvent.

Seal the tube and heat the reaction mixture to 80-110 °C.

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction to room temperature and dilute with an organic solvent.

Filter through a pad of celite and wash the filtrate with water and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Entry Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)*

1
Morphol

ine

Pd₂(dba

)₃ (1)

BINAP

(2)
NaOtBu Toluene 100 12 85-95

2 Aniline
Pd(OAc

)₂ (2)

XPhos

(4)
K₃PO₄

Dioxan

e
110 18 80-90

3
Benzyla

mine

Pd₂(dba

)₃ (1.5)

DavePh

os (3)
LHMDS THF 80 10 80-90

*Yields are representative and may vary for 4-Bromo-2,3-dimethylpyridine. Optimization of

reaction conditions is recommended.
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Caption: Decision workflow for Buchwald-Hartwig amination.

Application in Medicinal Chemistry: Synthesis of
Cytochrome P450 Inhibitors
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Substituted pyridines are prevalent scaffolds in medicinal chemistry. 4-Bromo-2,3-
dimethylpyridine has been reported as a precursor in the synthesis of propargyl pyridinyl

ethers, which have been investigated as potential inhibitors of cytochrome P450 (CYP)

enzymes.[1][2][3][4][5] CYP enzymes are a superfamily of heme-containing monooxygenases

that play a crucial role in the metabolism of a wide variety of endogenous and exogenous

compounds, including drugs. Inhibition of specific CYP isozymes can be a therapeutic strategy

or a source of drug-drug interactions. The synthesis of these potential inhibitors likely involves

a nucleophilic substitution reaction where the bromide of 4-bromo-2,3-dimethylpyridine is

displaced by a propargyl alcohol derivative.

Synthesis

Biological Action

4-Bromo-2,3-dimethylpyridine Propargyl Pyridinyl Ether
Nucleophilic
Substitution

Propargyl Alcohol
Derivative

Cytochrome P450
Enzyme

Binding to
Active Site Inhibition of

Metabolic Activity

Click to download full resolution via product page

Caption: Synthesis and proposed mechanism of action for CYP450 inhibitors.

Conclusion
4-Bromo-2,3-dimethylpyridine is a valuable and versatile building block in organic synthesis.

Its utility in palladium-catalyzed cross-coupling reactions provides efficient routes to a variety of

substituted pyridines, which are important motifs in medicinal chemistry and materials science.

The generalized protocols provided herein serve as a starting point for the development of

specific synthetic methodologies. Further optimization of reaction conditions is encouraged to

achieve the best possible outcomes for specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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